(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride
CAS No.:
Cat. No.: VC19781909
Molecular Formula: C12H19BrCl2N2
Molecular Weight: 342.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19BrCl2N2 |
|---|---|
| Molecular Weight | 342.10 g/mol |
| IUPAC Name | N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H |
| Standard InChI Key | WJUFNJYETGCLLJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride has the molecular formula C₁₂H₁₉BrCl₂N₂ and a molecular weight of 342.1 g/mol. The (S) configuration at the piperidine-3-amine moiety introduces enantioselectivity, which is critical for its biological interactions. The 2-bromobenzyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability.
Table 1: Comparative Structural Features of Bromobenzyl-Piperidine Derivatives
| Compound | Substituent Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride | 2-bromo | C₁₂H₁₉BrCl₂N₂ | 342.1 |
| (S)-N-(3-Bromobenzyl)piperidin-3-amine dihydrochloride | 3-bromo | C₁₂H₁₉BrCl₂N₂ | 342.1 |
| (R)-3-Aminopiperidine dihydrochloride | N/A | C₅H₁₄Cl₂N₂ | 179.1 |
Spectroscopic and Physicochemical Properties
The compound’s infrared (IR) spectrum shows characteristic N-H and C-Br stretches at ~3300 cm⁻¹ and ~560 cm⁻¹, respectively. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the piperidine ring (δ 1.5–3.0 ppm) and the aromatic protons (δ 7.2–7.6 ppm). Its solubility in water is moderate (≈15 mg/mL at 25°C), facilitated by the dihydrochloride salt form.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting with piperidin-3-amine and 2-bromobenzyl bromide. Key steps include:
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Alkylation: Reaction of piperidin-3-amine with 2-bromobenzyl bromide in anhydrous dichloromethane under nitrogen atmosphere.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
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Chiral Resolution: Use of (S)-mandelic acid to isolate the (S)-enantiomer via crystallization.
Table 2: Optimization of Reaction Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 78 | 95 |
| Temperature | 0–5°C | 85 | 98 |
| Catalyst | Triethylamine | 90 | 99 |
Data source:
Challenges in Enantioselective Synthesis
Achieving high enantiomeric excess (ee > 98%) requires precise control of reaction kinetics and chiral auxiliaries. Impurities such as the (R)-enantiomer and unreacted starting materials are minimized via column chromatography and recrystallization.
Biological Activity and Mechanism of Action
Receptor Binding Studies
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride exhibits nanomolar affinity for dopamine D3 receptors (Ki = 1.39 nM), with 400-fold selectivity over D2 receptors . Computational docking studies suggest that the 2-bromobenzyl group interacts with hydrophobic pockets in the D3 receptor’s extracellular loop (E2), while the protonated amine forms a salt bridge with Asp110 .
Table 3: Comparative Receptor Affinities of Piperidine Derivatives
| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
|---|---|---|---|
| (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride | 1.39 | 502 | 358 |
| (R)-Enantiomer | 16.6 | 715 | 43 |
| 2-Methoxy Analog | 11.3 | 78.8 | 7 |
Functional Assays
In quinpirole-stimulated mitogenesis assays, the compound acts as a D3 receptor antagonist (IC₅₀ = 8.2 nM), inhibiting cAMP production by 92% at 100 nM . This contrasts with its weak activity at serotonin 5-HT₁A receptors (Ki > 1000 nM), underscoring its specificity .
Pharmacological Applications
Neurological Disorders
The compound’s D3 receptor antagonism positions it as a candidate for treating addiction, Parkinson’s disease, and schizophrenia . Preclinical studies show that D3 antagonists reduce drug-seeking behavior in rodent models by modulating mesolimbic dopamine pathways .
Comparative Efficacy
Compared to first-generation antipsychotics like haloperidol, (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride shows lower risk of extrapyramidal side effects due to its D3 selectivity .
Challenges and Future Directions
Opportunities for Development
Future work should prioritize:
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Phase I Clinical Trials: To establish safety in humans.
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Formulation Optimization: Enhancing solubility for intravenous delivery.
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Target Validation: Exploring off-target effects via proteome-wide screening.
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